1-(3-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Overview
Description
1-(3-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a chemical compound that belongs to the class of benzazepines It is characterized by the presence of a fluorobenzyl group attached to a tetrahydrobenzazepinone core
Preparation Methods
The synthesis of 1-(3-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the 3-fluorobenzylamine and the appropriate benzazepinone precursor.
Reaction Conditions: The 3-fluorobenzylamine is reacted with the benzazepinone precursor under specific conditions, often involving a catalyst and a solvent to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorobenzyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of oxidized, reduced, or substituted derivatives.
Scientific Research Applications
1-(3-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: These interactions can influence various biochemical pathways, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
1-(3-Fluorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one and 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one share structural similarities.
Uniqueness: The presence of the fluorine atom in the 3-fluorobenzyl group imparts unique chemical and biological properties, distinguishing it from other benzazepine derivatives.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c18-15-8-3-5-13(11-15)12-19-16-9-2-1-6-14(16)7-4-10-17(19)20/h1-3,5-6,8-9,11H,4,7,10,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPTOSZIRDKQCPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327204 | |
Record name | 1-[(3-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818839 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303988-05-8 | |
Record name | 1-[(3-fluorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901327204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.